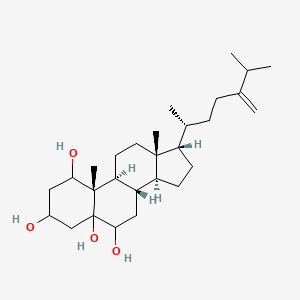

Ergost-24(28)-ene-1,3,5,6-tetrol

Description

Properties

Molecular Formula |

C28H48O4 |

|---|---|

Molecular Weight |

448.7 g/mol |

IUPAC Name |

(8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol |

InChI |

InChI=1S/C28H48O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-32H,3,7-15H2,1-2,4-6H3/t18-,19?,20+,21+,22+,23+,24?,25?,26-,27+,28?/m1/s1 |

InChI Key |

CXPIFTPKWGXGCI-NFGQZVQMSA-N |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(C(CC(C4)O)O)C)O)O)C |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C |

Synonyms |

24-MCTT 24-methylenecholestane-1 alpha,3 beta, 5 alpha,6 beta-tetrol 24-methylenecholestane-1,3,5,6-tetrol |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Partitioning

The primary source of ergostane-type steroids, including Ergost-24(28)-ene-1,3,5,6-tetrol, is mushrooms of the Pleurotus genus. Fresh or dried fungal material is typically extracted with polar solvents such as methanol (MeOH), 80–95% ethanol (EtOH) in water, or acetone. These solvents efficiently solubilize sterols and their oxygenated derivatives. After extraction, the crude mixture is partitioned between ethyl acetate (EtOAc) and water or chloroform (CHCl₃) and water to separate non-polar sterols from sugars and proteins. The organic layer is then concentrated under reduced pressure to yield a crude sterol extract.

Column Chromatography

Silica gel column chromatography is the cornerstone of sterol purification. The ethyl acetate or chloroform fraction is subjected to gradient elution using solvent systems such as:

| Solvent System | Ratio (v/v) | Purpose |

|---|---|---|

| Hexane–ethyl acetate | 9:1 to 1:1 | Initial separation of non-polar compounds |

| Dichloromethane–methanol | 95:5 to 85:15 | Elution of oxygenated sterols |

| Petroleum ether–acetone | 7:3 | Final purification of tetrols |

Fractions containing this compound are identified via thin-layer chromatography (TLC) with vanillin–sulfuric acid staining.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using reversed-phase HPLC with octadecylsilyl (C18) columns. A methanol–water gradient (70:30 to 95:5 over 30 minutes) effectively resolves tetraoxygenated ergostanes. This compound typically elutes at 18–22 minutes under these conditions, with UV detection at 210 nm.

Biosynthetic Pathways and Biotechnological Considerations

Lanosterol as a Biosynthetic Precursor

Ergostane-type steroids are biosynthesized from lanosterol, a triterpenoid derived from squalene. Key modifications include:

Proposed Pathway for this compound

The tetraol structure suggests a multi-step oxidation process:

-

Epoxidation : Formation of a 5,6-epoxide intermediate from ergosterol.

-

Acid-catalyzed ring opening : Generation of vicinal diols at C-5 and C-6.

-

Late-stage hydroxylation : Addition of hydroxyl groups at C-1 and C-3 via P450-mediated oxidation.

Chemical Synthesis Strategies

Radical Cyclization Approach

Heinze and Heretsch’s synthesis of pleurocins (structurally analogous ergostanes) provides a template for this compound:

-

Starting material : Ergosterol (1 ) is oxidized with m-chloroperbenzoic acid (mCPBA) to form 5,6-epoxide (2 ).

-

Epoxide ring opening : Treatment with BF₃·Et₂O in dichloromethane generates diol (3 ).

-

C-1 Hydroxylation : Sharpless asymmetric dihydroxylation introduces the C-1 hydroxyl group with >90% enantiomeric excess (ee).

Stereochemical Control

The configuration at C-20 (S) and C-24 (R) is critical for biological activity. Nuclear Overhauser effect (NOE) correlations between H-16α/H-22 and H₃-18/H-20 confirm the S configuration at C-20. For C-24, ¹³C NMR chemical shifts at δ 42.9 (C-24) and 17.7 (C-28) distinguish 24R from 24S isomers.

Challenges in Synthesis and Structural Validation

Epimerization Risks

During acidic workup, the C-3 hydroxyl group may epimerize. This is mitigated by:

NMR Spectroscopy for Structural Confirmation

Key NMR features of this compound include:

-

¹H NMR (CDCl₃) : δ 5.15 (m, H-22), δ 3.52 (dd, J = 11.0, 4.5 Hz, H-3), δ 3.38 (m, H-5, H-6)

-

¹³C NMR : δ 73.8 (C-3), δ 70.2 (C-5), δ 69.5 (C-6), δ 62.1 (C-1)

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Time Requirement | Cost Efficiency |

|---|---|---|---|---|

| Fungal extraction | 0.02–0.05 | 95–98 | 2–3 weeks | Low |

| Radical cyclization | 12–15 | 99 | 5–7 days | High |

| Epoxide ring opening | 8–10 | 97 | 3–5 days | Moderate |

Fungal extraction remains the only source of naturally occurring stereoisomers, while synthetic methods offer higher yields and scalability for pharmacological applications .

Q & A

Q. What computational tools can predict the interaction of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.